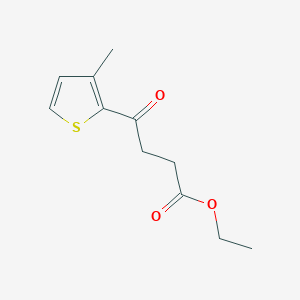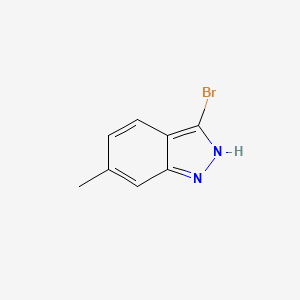
3-ブロモ-6-メチル-1H-インダゾール
概要
説明
3-Bromo-6-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are significant due to their presence in various natural products and pharmaceuticals
科学的研究の応用
3-Bromo-6-methyl-1H-indazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
作用機序
Target of Action
3-Bromo-6-methyl-1H-indazole is a heterocyclic compound that has been found to have a wide variety of medicinal applications Indazole derivatives have been known to act as selective inhibitors of phosphoinositide 3-kinase δ (pi3kδ) for the treatment of respiratory diseases . They have also been found to inhibit histamine H3 receptor activity .
Mode of Action
For instance, they can inhibit the activity of PI3Kδ, a key enzyme involved in cellular functions such as cell growth and proliferation . By inhibiting this enzyme, indazole derivatives can potentially control the progression of diseases like cancer .
Biochemical Pathways
For instance, they can inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth . By inhibiting this pathway, indazole derivatives can potentially control the growth of cancer cells .
Result of Action
Indazole derivatives have been known to exhibit various biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . They have also been found to inhibit neutrophil chemotaxis .
生化学分析
Biochemical Properties
3-Bromo-6-methyl-1H-indazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and stability. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 3-Bromo-6-methyl-1H-indazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-Bromo-6-methyl-1H-indazole can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it has been found to alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, 3-Bromo-6-methyl-1H-indazole exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, 3-Bromo-6-methyl-1H-indazole has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 3-Bromo-6-methyl-1H-indazole in laboratory settings change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have demonstrated that 3-Bromo-6-methyl-1H-indazole remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 3-Bromo-6-methyl-1H-indazole vary with different dosages in animal models. At lower doses, this compound has been found to exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, 3-Bromo-6-methyl-1H-indazole can cause adverse effects, including toxicity and organ damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
3-Bromo-6-methyl-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to inhibit key enzymes in metabolic pathways, leading to changes in metabolite levels and overall metabolic activity . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Bromo-6-methyl-1H-indazole within cells and tissues are critical for its biological activity. This compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, 3-Bromo-6-methyl-1H-indazole’s localization and accumulation within specific tissues can influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of 3-Bromo-6-methyl-1H-indazole is an important factor in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of 3-Bromo-6-methyl-1H-indazole within subcellular structures can affect its interactions with biomolecules and its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methyl-1H-indazole typically involves the bromination of 6-methyl-1H-indazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, leading to the selective bromination at the 3-position of the indazole ring .
Industrial Production Methods: Industrial production of 3-Bromo-6-methyl-1H-indazole may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality and efficient use of reagents .
化学反応の分析
Types of Reactions: 3-Bromo-6-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the indazole ring.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 3-azido-6-methyl-1H-indazole or 3-thio-6-methyl-1H-indazole are formed.
Oxidation Products: Oxidized derivatives such as 3-bromo-6-methyl-1H-indazole N-oxide.
Reduction Products: Reduced forms like 3-bromo-6-methyl-1H-indazole amine.
類似化合物との比較
3-Bromo-1H-indazole: Lacks the methyl group, which may affect its reactivity and biological activity.
6-Methyl-1H-indazole: Lacks the bromine atom, resulting in different chemical properties and applications.
3-Chloro-6-methyl-1H-indazole:
Uniqueness: 3-Bromo-6-methyl-1H-indazole is unique due to the combined presence of both bromine and methyl groups, which enhance its chemical versatility and potential for diverse applications in research and industry.
特性
IUPAC Name |
3-bromo-6-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBAPWGVIHWNLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306340 | |
| Record name | 1H-Indazole, 3-bromo-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40598-73-0 | |
| Record name | 1H-Indazole, 3-bromo-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40598-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole, 3-bromo-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





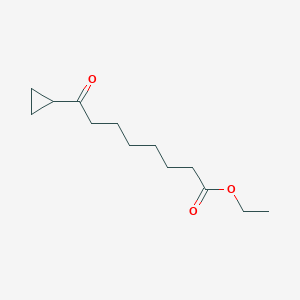


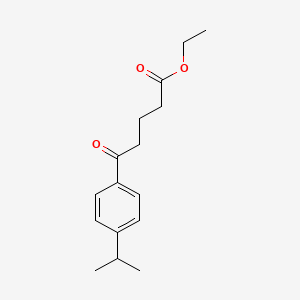

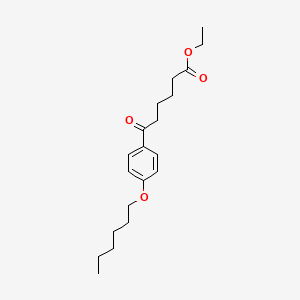
![Ethyl 8-[4-(N,N-diethylamino)phenyl]-8-oxooctanoate](/img/structure/B1343589.png)
